molecular formula C6H9BrN2 B13598673 3-(2-bromoethyl)-1-methyl-1H-pyrazole

3-(2-bromoethyl)-1-methyl-1H-pyrazole

Cat. No.: B13598673
M. Wt: 189.05 g/mol
InChI Key: LHWODANIEZJRCP-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Core in Organic Synthesis

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. nih.gov This distinction is due to its widespread presence in a multitude of biologically active compounds. Pyrazole derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. researchgate.netresearchgate.net

Beyond pharmaceuticals, the pyrazole core is integral to the development of agrochemicals, such as herbicides and fungicides. nbinno.com In the realm of materials science, pyrazole-containing polymers and dyes have been investigated for their unique optical and thermal properties. chim.it The synthetic versatility of the pyrazole ring allows for structural modifications at several positions, enabling chemists to fine-tune the properties of the resulting molecules for specific applications. chim.it

Overview of Bromoethyl Substituents in Heterocyclic Chemistry

A bromoethyl group (-CH₂CH₂Br) attached to a heterocyclic core is a common and highly useful structural motif in organic synthesis. It functions as a potent electrophile, providing a reactive site for nucleophilic substitution reactions. The two-carbon ethyl linker offers flexibility compared to a direct halogen-ring bond, allowing the newly introduced functional group to be positioned away from the bulk of the heterocyclic core.

The primary utility of the bromoethyl substituent lies in its ability to act as a versatile building block for molecular elaboration. It readily reacts with a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions, to form new bonds. This reactivity allows for the straightforward introduction of diverse side chains and the construction of more complex molecules. For instance, the reaction of a bromoethyl-substituted heterocycle with a primary amine yields a secondary amine, a common linkage in many drug candidates. Another important reaction is dehydrohalogenation, where treatment with a base can eliminate HBr to form a vinyl group, providing a different pathway for further functionalization. nih.gov

Table 1: General Reactions of Bromoethyl-Substituted Heterocycles
Reaction TypeNucleophile/ReagentProduct Functional GroupSignificance
Nucleophilic SubstitutionAmine (R-NH₂)Secondary/Tertiary AmineFormation of key linkages in bioactive molecules.
Nucleophilic SubstitutionAlkoxide (R-O⁻)EtherModification of solubility and hydrogen bonding capacity.
Nucleophilic SubstitutionThiolate (R-S⁻)ThioetherIntroduction of sulfur-containing moieties.
EliminationBase (e.g., KOH)Vinyl GroupCreates a site for polymerization or addition reactions. nih.gov

Contextualization of 3-(2-bromoethyl)-1-methyl-1H-pyrazole within Pyrazole Derivatives Research

The compound this compound is a specialized chemical intermediate designed for use in multi-step organic synthesis. Its structure can be deconstructed into three key components that define its synthetic utility:

The 1-methyl-1H-pyrazole Core : This provides a stable, aromatic, and biologically relevant scaffold. The methyl group at the N1 position prevents tautomerization and provides a fixed structural orientation, which is often crucial for predictable binding to biological targets. researchgate.net

Substitution at the 3-Position : The pyrazole ring has distinct electronic properties. While the 4-position is most susceptible to electrophilic substitution, the 3- and 5-positions are more prone to nucleophilic attack or modification via metallation. researchgate.netrrbdavc.org Placing the reactive side chain at the 3-position is a deliberate synthetic choice for accessing a specific regioisomer.

The (2-bromoethyl) Group : As detailed previously, this is the primary reactive site of the molecule. It serves as an electrophilic "arm" that can be used to connect the pyrazole core to other molecular fragments.

In research, this compound would be classified as a versatile building block. Its primary application is in the synthesis of larger, more complex molecules, particularly for creating libraries of compounds in drug discovery. A researcher could use this intermediate to systematically introduce a variety of functional groups via the bromoethyl linker and then screen the resulting novel pyrazole derivatives for specific biological activities. The compound combines the proven biological importance of the pyrazole scaffold with the reliable synthetic reactivity of a primary alkyl bromide.

Table 2: Physicochemical Data of Related Bromo-Methyl-Pyrazoles
Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)
3-Bromo-1-methyl-1H-pyrazole151049-87-5C₄H₅BrN₂161.00204-210
4-Bromo-1-methyl-1H-pyrazole15803-02-8C₄H₅BrN₂161.00185-188

Data sourced from commercial supplier information. sigmaaldrich.com Direct experimental data for this compound is not widely published, but properties would be extrapolated from related structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9BrN2

Molecular Weight

189.05 g/mol

IUPAC Name

3-(2-bromoethyl)-1-methylpyrazole

InChI

InChI=1S/C6H9BrN2/c1-9-5-3-6(8-9)2-4-7/h3,5H,2,4H2,1H3

InChI Key

LHWODANIEZJRCP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CCBr

Origin of Product

United States

Nomenclature and Structural Representation of 3 2 Bromoethyl 1 Methyl 1h Pyrazole

Systematic IUPAC Naming Conventions

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 3-(2-bromoethyl)-1-methyl-1H-pyrazole . This name is derived from a set of rules that precisely describe the molecule's structure.

The core of the molecule is a pyrazole (B372694) ring. The numbering of the pyrazole ring begins at the nitrogen atom that is bonded to a substituent, in this case, the methyl group, and proceeds around the ring to give the lowest possible numbers to the other substituents. The "1H" in the name indicates that the nitrogen at position 1 is associated with a hydrogen atom in the parent pyrazole structure, though here it is substituted with a methyl group.

The substituents on the pyrazole ring are named and numbered as follows:

A methyl group (-CH₃) is attached to the nitrogen atom at position 1, hence "1-methyl".

A 2-bromoethyl group (-CH₂CH₂Br) is attached to the carbon atom at position 3, hence "3-(2-bromoethyl)". The "2-" within the parentheses indicates that the bromine atom is attached to the second carbon of the ethyl group.

Common Structural Designations in Academic Literature

In academic and research literature, pyrazole derivatives are often referred to by their systematic IUPAC names to ensure clarity and avoid ambiguity. For this compound, it is most commonly designated by this systematic name. While trivial names or acronyms are sometimes developed for more complex molecules or those with significant biological activity, for a relatively straightforward substituted pyrazole such as this, the IUPAC nomenclature is generally preferred.

Alternative, though less common, designations could arise from variations in naming conventions or in the context of a specific study, but these are not widely adopted. The use of systematic names ensures that the precise isomeric form of the molecule is communicated.

Isomeric Considerations and Positional Effects on Pyrazole Ring Systems

The arrangement of substituents on the pyrazole ring has a significant impact on the compound's physical and chemical properties. Isomers of this compound, where the substituents are at different positions, will exhibit distinct characteristics due to varied electronic and steric effects.

Positional Isomers:

Several positional isomers of this compound exist. The primary isomers involve the different placement of the 2-bromoethyl group on the carbon atoms of the pyrazole ring, as well as the positioning of the methyl group on one of the two nitrogen atoms. In N-substituted pyrazoles, the position of the substituent on the nitrogen atom is fixed, preventing the tautomerism seen in N-unsubstituted pyrazoles. mdpi.comnih.gov

Isomer NameStructureNotes on Expected Properties
This compoundA pyrazole ring with a methyl group at N1 and a 2-bromoethyl group at C3.The electronic properties are influenced by the electron-donating methyl group at N1 and the substituent at C3.
4-(2-bromoethyl)-1-methyl-1H-pyrazoleA pyrazole ring with a methyl group at N1 and a 2-bromoethyl group at C4.The substituent at the C4 position can influence the aromaticity of the ring differently than substituents at C3 or C5. rsc.orgrsc.org
5-(2-bromoethyl)-1-methyl-1H-pyrazoleA pyrazole ring with a methyl group at N1 and a 2-bromoethyl group at C5.Steric hindrance between the N1-methyl group and the C5-substituent can be more significant than in the 3-substituted isomer, potentially affecting reactivity. researchgate.net

Positional Effects on the Pyrazole Ring:

The pyrazole ring is an electron-rich aromatic system. mdpi.com The positions of the substituents influence the electron distribution within the ring, which in turn affects the molecule's reactivity, basicity, and spectroscopic properties. nih.gov

Electronic Effects: The N1-methyl group is generally considered to be electron-donating, which can increase the electron density of the pyrazole ring. The electronic nature of the substituent at the C3, C4, or C5 position will further modulate this electron density. Electron-donating groups tend to increase the basicity of the pyrazole ring, while electron-withdrawing groups decrease it. nih.gov The position of these groups is crucial; for instance, an electron-donating substituent at the C4 position has been observed to have a different effect on the cyclic delocalization compared to substitution at other positions. rsc.orgrsc.org

Steric Effects: The size of the substituents and their proximity to each other can lead to steric hindrance. In the case of N-substituted pyrazoles, a bulky substituent at the C5 position may sterically interact with the N1-substituent, which can influence the conformation of the molecule and the accessibility of nearby atoms for chemical reactions. researchgate.netnih.gov This is a key consideration in the synthesis and reactivity of substituted pyrazoles. nih.gov

Position of Bromoethyl GroupExpected Electronic InfluencePotential Steric Interactions
C3Influences the pyridine-like nitrogen (N2) and the adjacent carbon (C4).Minimal steric interaction with the N1-methyl group.
C4Affects the overall electron distribution of the aromatic system. rsc.orgLess direct steric interaction with the N1-methyl group compared to the C5 position.
C5Can have a more direct electronic influence on the N1-methyl group and is adjacent to it.Potential for significant steric hindrance with the N1-methyl group, which can affect reactivity and conformation. researchgate.net

Synthetic Methodologies for 3 2 Bromoethyl 1 Methyl 1h Pyrazole

Strategies for Constructing the 1-Methyl-1H-pyrazole Core

The formation of the 1-methyl-1H-pyrazole ring system is the foundational step in the synthesis of the target molecule. Several robust methods have been established for this purpose, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Cyclocondensation Approaches

Cyclocondensation reactions, particularly the Knorr pyrazole (B372694) synthesis and its variations, represent the most traditional and widely used method for pyrazole formation. This approach involves the reaction of a 1,3-dicarbonyl compound or a synthetic equivalent with a hydrazine (B178648) derivative. nih.gov

To obtain the 1-methyl-1H-pyrazole core, methylhydrazine is used as the nitrogen source. The reaction proceeds by the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. A general scheme involves the condensation of a β-dicarbonyl compound with methylhydrazine. However, a significant challenge in this method is controlling the regioselectivity. The reaction of an unsymmetrical 1,3-dicarbonyl with methylhydrazine can lead to a mixture of two regioisomeric pyrazoles. wikipedia.orgnih.gov The regiochemical outcome is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the reaction conditions, such as pH.

Precursor 1Precursor 2ConditionsProduct(s)Ref.
Unsymmetrical 1,3-DiketoneMethylhydrazineAcidic or BasicMixture of 1,3- and 1,5-disubstituted pyrazoles wikipedia.org
Symmetrical 1,3-DiketoneMethylhydrazineAcidic or BasicSingle 1,3,5-substituted pyrazole nih.gov

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful and highly convergent method for constructing five-membered heterocyclic rings, including pyrazoles. organic-chemistry.org For the synthesis of the pyrazole core, the reaction between a diazoalkane (as the 1,3-dipole) and an alkyne (as the dipolarophile) is commonly employed. nrochemistry.comquora.com

In this synthetic route, a suitable alkyne is treated with a diazo compound. The reaction of diazomethane, for instance, with a terminal alkyne typically yields a 1H-pyrazole, which can then be N-methylated. Alternatively, using a methyl-substituted diazo compound or specific reaction conditions can directly lead to N-methylated products. The cycloaddition often proceeds with high regioselectivity, which is governed by the electronic and steric nature of the substituents on both the diazoalkane and the alkyne. youtube.com The reaction is believed to proceed through a concerted mechanism.

1,3-DipoleDipolarophileConditionsProductRef.
DiazoalkaneTerminal AlkyneThermal or CatalyticPyrazole (often as a mixture of regioisomers) quora.com
DiazomethaneElectron-deficient AlkyneThermalPredominantly one regioisomer of Pyrazole organic-chemistry.org

Multi-Component Reactions (MCRs) for Pyrazole Ring Formation

Multi-component reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more starting materials in a single synthetic operation to form a complex product. wikipedia.org Several MCRs have been developed for the synthesis of polysubstituted pyrazoles.

A common MCR strategy involves the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine. masterorganicchemistry.com For the synthesis of a 1-methyl-pyrazole, methylhydrazine would be the chosen component. This process often proceeds through a series of tandem reactions, such as a Knoevenagel condensation followed by a Michael addition and subsequent cyclization/dehydration. These reactions allow for the rapid assembly of the pyrazole core with a variety of substituents determined by the choice of starting materials.

Introduction of the 2-Bromoethyl Moiety

Once the 1-methyl-1H-pyrazole core is established, the next critical stage is the introduction of the 2-bromoethyl group at the C3 position. This can be achieved through two primary strategies: direct alkylation of a pre-formed pyrazole with a bromoethylating agent or by functional group transformation of a precursor side chain already attached to the pyrazole ring.

Alkylation Reactions Utilizing Bromoethylating Agents

This method involves the N-alkylation of a pyrazole precursor that already contains the desired substituent at the C3 position. For the synthesis of the target molecule, this would imply starting with a 3-substituted pyrazole and introducing the methyl group at the N1 position and the bromoethyl group at another position, which is not the intended structure.

A more direct, though less common, approach would be the C-alkylation of a pyrazole derivative. However, direct C-H functionalization at the C3 position with a bromoethyl group is challenging. A more viable strategy involves the N-alkylation of a suitable pyrazole with 1,2-dibromoethane (B42909). This reaction typically occurs at the pyrazole nitrogen. For instance, a pyrazole with a free N-H can be alkylated with 1,2-dibromoethane in the presence of a base like potassium carbonate to yield an N-(2-bromoethyl)pyrazole. If the desired product is 3-(2-bromoethyl)-1-methyl-1H-pyrazole, this method would require a starting material of 1-methyl-1H-pyrazole and a method to selectively introduce the bromoethyl group at the C3 position, which is not a standard alkylation pathway.

A plausible route would be the alkylation of a 3-unsubstituted-1-methyl-1H-pyrazole via a lithiated intermediate. The pyrazole could be deprotonated at the C3 position using a strong base, followed by reaction with 1,2-dibromoethane.

Bromination of Precursor Pyrazole Side Chains

A more versatile and commonly employed strategy involves the synthesis of a pyrazole with a precursor side chain, such as a 2-hydroxyethyl group, which is then converted to the desired 2-bromoethyl moiety. This two-step process allows for greater flexibility and avoids potential complications with direct bromoethylation.

First, a precursor such as 3-(2-hydroxyethyl)-1-methyl-1H-pyrazole is synthesized. This can be achieved by constructing the pyrazole ring using a starting material that already contains the hydroxyethyl (B10761427) fragment. For example, the cyclocondensation of 4-hydroxy-1,3-hexanedione with methylhydrazine would yield the desired alcohol precursor.

Subsequently, the primary alcohol is converted into the corresponding bromide. This is a standard organic transformation that can be achieved using various reagents. youtube.com

Using Phosphorus Tribromide (PBr₃) : This reagent is effective for converting primary and secondary alcohols into alkyl bromides. The reaction typically proceeds via an SN2 mechanism, involving the formation of a phosphite ester intermediate, which is then displaced by a bromide ion. byjus.com

The Appel Reaction : This reaction utilizes a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to convert alcohols to alkyl bromides under mild conditions. wikipedia.orgorganic-chemistry.org The reaction proceeds with inversion of configuration if the alcohol is chiral and is known for its high yields. nrochemistry.com

PrecursorReagent(s)ConditionsProductRef.
2-(1-methyl-1H-pyrazol-3-yl)ethanolPBr₃Inert solvent (e.g., Et₂O)This compound youtube.com
2-(1-methyl-1H-pyrazol-3-yl)ethanolCBr₄, PPh₃Inert solvent (e.g., CH₂Cl₂)This compound wikipedia.orgnrochemistry.com

One-Pot Synthetic Pathways Incorporating Bromoethylation

A plausible one-pot approach could commence with the condensation of a suitable 1,3-dicarbonyl compound with methylhydrazine to form the 1-methyl-1H-pyrazole core. Following the formation of the pyrazole ring, a C-alkylation step would be necessary to introduce the 2-bromoethyl group at the 3-position. This could theoretically be achieved by introducing a bromoethylating agent, such as 1,2-dibromoethane, into the same reaction vessel. The regioselectivity of this C-alkylation would be a critical challenge to overcome, as N-alkylation is often a competing reaction.

Key steps in a hypothetical one-pot synthesis:

Pyrazole Ring Formation: Reaction of a precursor like a 4-halo-1,3-diketone with methylhydrazine.

In-situ C-alkylation: Addition of an excess of a bromoethylating agent, potentially with a catalyst to direct C-alkylation over N-alkylation.

Challenges in this approach include controlling the regioselectivity of both the initial pyrazole formation (if an unsymmetrical diketone is used) and the subsequent C-alkylation.

Purification and Isolation Techniques in Synthetic Protocols

The purification of this compound from a reaction mixture is crucial to obtain a product of high purity. Standard laboratory techniques are employed, tailored to the physicochemical properties of the target compound and the impurities present.

Extraction: Following the reaction, an initial workup would typically involve quenching the reaction mixture and extracting the crude product into an organic solvent. The choice of solvent would depend on the solubility of the pyrazole derivative and its immiscibility with the aqueous phase.

Chromatography: Column chromatography is a principal method for separating the desired product from unreacted starting materials, isomers, and other byproducts. Silica gel is a common stationary phase, and the mobile phase would be a solvent system optimized for the separation, likely a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

Crystallization: If the compound is a solid at room temperature, recrystallization can be an effective final purification step. This involves dissolving the crude product in a hot solvent in which it has high solubility and then allowing it to cool, causing the pure compound to crystallize out. The choice of solvent is critical for obtaining high purity and yield.

Distillation: For liquid products, distillation under reduced pressure (vacuum distillation) can be used to purify the compound based on its boiling point.

The selection of the most appropriate purification strategy depends on the scale of the synthesis and the nature of the impurities. A combination of these techniques is often necessary to achieve the desired level of purity.

Evaluation of Reaction Conditions and Reagent Optimization

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as solvent, catalyst, temperature, and pressure is essential for maximizing the yield and purity of the product.

The choice of solvent can significantly influence the outcome of pyrazole synthesis, particularly the regioselectivity of alkylation. The polarity, proticity, and coordinating ability of the solvent can affect the reactivity of the nucleophilic sites on the pyrazole ring and the nature of the transition state.

SolventDielectric Constant (approx.)General Effect on Alkylation
Dimethylformamide (DMF)37Aprotic, polar, can favor N-alkylation
Acetonitrile (B52724)36Aprotic, polar, can favor N-alkylation
Dichloromethane (DCM)9Aprotic, less polar, may offer better C-alkylation selectivity
Toluene2.4Aprotic, nonpolar, may favor C-alkylation under certain conditions
Ethanol24Protic, polar, can influence tautomeric equilibrium

For the C-bromoethylation step, a less polar, aprotic solvent might be preferred to disfavor the formation of charged intermediates that could lead to N-alkylation. However, the solubility of the pyrazole substrate and any catalysts must also be considered.

Catalysis can play a pivotal role in directing the regioselectivity of pyrazole alkylation. While N-alkylation is often facile, C-alkylation typically requires specific catalytic conditions.

Lewis Acids: Lewis acids can coordinate to the nitrogen atoms of the pyrazole ring, potentially blocking them from reacting and thereby promoting C-alkylation.

Transition Metal Catalysts: Palladium-catalyzed C-H activation and functionalization is a known method for the C-alkylation of some heterocycles. researchgate.net This approach could potentially be adapted for the introduction of a bromoethyl group, although it would likely require a multi-step sequence rather than a one-pot reaction from basic precursors.

Phase Transfer Catalysts: For reactions involving a solid base and a liquid organic phase, a phase transfer catalyst can enhance the reaction rate by transporting the anionic pyrazole into the organic phase where it can react with the alkylating agent.

Catalyst TypeExamplePotential Role in Synthesis
Lewis AcidAlCl₃, ZnCl₂Directing C-alkylation
Transition MetalPd(OAc)₂ with a ligandC-H activation for C-alkylation
Phase TransferTetrabutylammonium bromide (TBAB)Facilitating reaction between phases

Temperature is a critical parameter that can affect both the rate and the selectivity of the reaction. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts through decomposition or side reactions. For the formation of the pyrazole ring and subsequent alkylation, a moderate temperature is likely optimal.

Pressure is typically not a major consideration for the synthesis of pyrazoles under standard laboratory conditions unless gaseous reagents are involved or the reaction is performed in a sealed vessel to prevent the evaporation of a low-boiling solvent. For the hypothetical one-pot synthesis of this compound, the reaction would likely be conducted at atmospheric pressure.

Reactivity and Chemical Transformations of 3 2 Bromoethyl 1 Methyl 1h Pyrazole

Nucleophilic Substitution Reactions at the Bromoethyl Group

The primary reaction pathway for 3-(2-bromoethyl)-1-methyl-1H-pyrazole involves the nucleophilic substitution of the bromide ion. As a primary alkyl halide, it is highly amenable to bimolecular nucleophilic substitution (S_N_2) reactions. These reactions are typically carried out in the presence of a suitable nucleophile and often a base in a polar aprotic solvent. The general mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a new bond.

A competing reaction, particularly with strong, sterically hindered bases, is elimination (E2) to form 1-methyl-3-vinyl-1H-pyrazole. For instance, the treatment of analogous 1-(2-bromoethyl)pyrazoles with sodium t-butoxide has been shown to yield vinylpyrazoles. nih.gov However, with good, non-hindered nucleophiles, substitution is generally the favored pathway.

Nitrogen-containing compounds are effective nucleophiles for reactions with alkyl halides. The reaction of this compound with various nitrogen nucleophiles provides a straightforward route to compounds containing a C-N bond at the side chain.

Ammonia and Amines: Primary and secondary amines, as well as ammonia, can displace the bromide to form the corresponding primary, secondary, and tertiary amines, respectively. These reactions are fundamental for introducing amino functionalities, which are valuable for further derivatization. For example, reactions with analogous bromomethylpyrazoles have been used to synthesize pyrazole (B372694) nitrogen mustards by reacting them with bis(2-chloroethyl)amine. nih.gov This indicates the susceptibility of the haloalkyl group to amination.

Azides: Sodium azide (B81097) is an excellent nucleophile that readily reacts with primary alkyl halides to produce alkyl azides. The resulting 3-(2-azidoethyl)-1-methyl-1H-pyrazole can serve as a precursor for the synthesis of primary amines via reduction or for the construction of triazole rings through cycloaddition reactions.

Heterocycles: N-heterocyclic compounds, such as imidazole (B134444), pyrazole, or triazole, can act as nucleophiles, leading to the N-alkylation of the heterocycle. This reaction is a common method for linking different heterocyclic moieties.

Table 1: Examples of Nucleophilic Substitution with Nitrogen-Based Nucleophiles

NucleophileReagent ExampleProduct
Secondary AmineDiethylamine3-(2-(diethylamino)ethyl)-1-methyl-1H-pyrazole
AzideSodium Azide (NaN₃)3-(2-azidoethyl)-1-methyl-1H-pyrazole
PyrazolePyrazole, K₂CO₃3-(2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole

Oxygen-based nucleophiles, such as alkoxides and carboxylates, react with this compound to form ethers and esters, respectively. These reactions typically require a base to deprotonate the corresponding alcohol or carboxylic acid.

Alkoxides: Sodium or potassium alkoxides (e.g., sodium methoxide, sodium ethoxide) are potent nucleophiles that efficiently displace the bromide to yield alkyl ethers. This provides access to a variety of pyrazole derivatives with ether functionalities in the side chain. As mentioned, strong, bulky bases like potassium t-butoxide may favor elimination. nih.gov

Hydroxide (B78521): Reaction with hydroxide ions can lead to the formation of the corresponding alcohol, 3-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol. However, under harsh conditions, elimination can be a significant side reaction.

Carboxylates: Carboxylate anions, typically used as their sodium or potassium salts, can react to form esters. This reaction provides a method for attaching various acyl groups to the pyrazole core via the ethyl linker.

Table 2: Examples of Nucleophilic Substitution with Oxygen-Based Nucleophiles

NucleophileReagent ExampleProduct
MethoxideSodium Methoxide (NaOMe)3-(2-methoxyethyl)-1-methyl-1H-pyrazole
AcetateSodium Acetate (NaOAc)2-(1-methyl-1H-pyrazol-3-yl)ethyl acetate
PhenoxideSodium Phenoxide (NaOPh)3-(2-phenoxyethyl)-1-methyl-1H-pyrazole

Sulfur and carbon nucleophiles are also highly effective in S_N_2 reactions with the bromoethyl group, leading to the formation of new sulfur-carbon and carbon-carbon bonds.

Sulfur Nucleophiles: Sulfur-based nucleophiles are particularly potent due to the high polarizability of sulfur. libretexts.org Thiolate anions, generated by treating thiols with a base, readily react to form thioethers. The reaction of analogous 3-(α-chloroethyl)pyrazoles with thiols is a known transformation. researchgate.net Thioethers are valuable intermediates in organic synthesis.

Carbon Nucleophiles: Carbon-based nucleophiles, such as cyanide or enolates, can be used to extend the carbon chain. The reaction with sodium or potassium cyanide is a classic method for introducing a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Malonic esters and other stabilized enolates can also be alkylated, providing a route to more complex carbon skeletons.

Table 3: Examples of Nucleophilic Substitution with Sulfur- and Carbon-Based Nucleophiles

NucleophileReagent ExampleProduct
ThiophenoxideSodium Thiophenoxide (NaSPh)1-methyl-3-(2-(phenylthio)ethyl)-1H-pyrazole
CyanideSodium Cyanide (NaCN)3-(1-methyl-1H-pyrazol-3-yl)propanenitrile
MalonateDiethyl malonate, NaOEtDiethyl 2-(2-(1-methyl-1H-pyrazol-3-yl)ethyl)malonate

Intramolecular Cyclization Pathways

The this compound scaffold is well-suited for intramolecular reactions, where a nucleophilic center within the molecule attacks the electrophilic Cβ carbon of the bromoethyl group, displacing the bromide and forming a new ring.

A significant application of haloalkyl-substituted heterocycles is in the synthesis of fused bicyclic and polycyclic systems. These fused heterocycles, such as pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines, are important pharmacophores in medicinal chemistry. nih.govnih.gov

While direct intramolecular cyclization of this compound itself is not feasible without a tethered nucleophile, it serves as a key building block for these reactions. A common strategy involves a two-step process:

Intermolecular Alkylation: A bifunctional molecule, such as an aminopyridine or aminopyrimidine, is first alkylated by this compound.

Intramolecular Cyclization: The newly introduced pyrazole moiety contains the electrophilic bromoethyl group, which can then be attacked by a nucleophilic atom (typically a ring nitrogen) of the other heterocycle, leading to ring closure.

For instance, reaction with 2-aminopyridine (B139424) would first lead to N-alkylation at the amino group. A subsequent intramolecular cyclization, where the pyridine (B92270) ring nitrogen attacks the bromoethyl side chain, would result in the formation of a fused dihydropyrazolo[1,5-a]pyridinium salt. Such cyclizations are a known route for creating fused heterocyclic systems. rsc.org

Table 4: Potential Fused Heterocycles via Intramolecular Cyclization

Reactant PartnerIntermediateFused Product System
2-AminopyridineN-(2-(1-methyl-1H-pyrazol-3-yl)ethyl)pyridin-2-amineDihydropyrazolo[1,5-a]pyridinium
2-Hydroxypyridine2-((2-(1-methyl-1H-pyrazol-3-yl)ethyl)oxy)pyridineDihydropyrido[1,2-b]pyrazolium derivative

Ring expansion and contraction reactions are specialized transformations that alter the size of a cyclic system. These reactions typically require specific functional group arrangements that are not inherently present in this compound.

For this specific compound, ring expansion or contraction pathways are not well-documented and are considered unlikely without significant modification of the molecule. For example:

Favorskii Rearrangement: This ring contraction reaction requires an α-halo ketone. To induce this, the ethyl side chain of the pyrazole would need to be oxidized to a ketone and then halogenated at the α-position.

Wolff Rearrangement: This is another ring contraction method that proceeds through a diazoketone intermediate. This would necessitate converting the side chain into a carboxylic acid, then to an acid chloride, and finally reacting it with diazomethane.

Therefore, while theoretically possible after several synthetic steps, ring expansion and contraction are not direct transformations of this compound itself. The reactivity is dominated by the chemistry of the primary alkyl bromide group.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The 1-methyl-1H-pyrazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution (EAS). In pyrazole systems, electrophilic attack predominantly occurs at the C-4 position. rrbdavc.orgscribd.com This regioselectivity is because the intermediates formed by attack at C-4 are more stable, avoiding the disruption of the nitrogen atoms' electronic contribution to the aromatic system that occurs with attack at C-3 or C-5. rrbdavc.org

ReactionReagentsElectrophileExpected Product
NitrationHNO₃ / H₂SO₄NO₂⁺3-(2-bromoethyl)-1-methyl-4-nitro-1H-pyrazole
SulfonationFuming H₂SO₄SO₃This compound-4-sulfonic acid
BrominationBr₂ / FeBr₃Br⁺4-bromo-3-(2-bromoethyl)-1-methyl-1H-pyrazole
Friedel-Crafts AcylationRCOCl / AlCl₃RCO⁺(3-(2-bromoethyl)-1-methyl-1H-pyrazol-4-yl)(R)ketone

Radical Reactions Involving the Bromoethyl Moiety

The bromoethyl side chain is susceptible to radical reactions, primarily through the homolytic cleavage of the carbon-bromine bond. This bond is relatively weak and can be cleaved by heat or UV light, often in the presence of a radical initiator. ma.eduucsb.edu Once formed, the resulting 2-(1-methyl-1H-pyrazol-3-yl)ethyl radical can participate in various propagation steps.

One common radical reaction is substitution, where the bromine atom is replaced. For instance, in the presence of a hydrogen donor, the radical can be reduced to an ethyl group. ma.edu Another possibility is radical-initiated addition to alkenes. However, a more prevalent pathway involves reaction with reagents like N-bromosuccinimide (NBS) under radical conditions, which is typically used for allylic or benzylic bromination but can also influence reactions at other positions depending on the substrate and conditions. libretexts.org

It is also important to consider that radical conditions can sometimes initiate elimination reactions or polymerization, depending on the stability of the intermediates and the reaction environment. nih.gov

Reaction TypeTypical Reagents/ConditionsIntermediatePotential Product
Radical ReductionAIBN (initiator), Bu₃SnH (H-donor)2-(1-methyl-1H-pyrazol-3-yl)ethyl radical3-ethyl-1-methyl-1H-pyrazole
Atom Transfer Radical Polymerization (ATRP)Cu(I)Br, ligand, monomer2-(1-methyl-1H-pyrazol-3-yl)ethyl radicalPolymer with pyrazole side chains
Radical Addition (to alkenes)AIBN, alkene2-(1-methyl-1H-pyrazol-3-yl)ethyl radicalAdduct of the pyrazole ethyl moiety and the alkene

Transition-Metal-Catalyzed Cross-Coupling Reactions

The C(sp³)–Br bond in the bromoethyl group is an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the alkyl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium or nickel catalyst and a base. rsc.org While Suzuki couplings are most common for aryl and vinyl halides, systems have been developed for the more challenging coupling of C(sp³)-halides. rsc.orgrsc.org Nickel catalysts, in particular, have shown great efficacy in coupling unactivated alkyl halides. rsc.org This reaction would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the terminus of the ethyl side chain.

Sonogashira Coupling: The Sonogashira reaction couples a halide with a terminal alkyne, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org Similar to the Suzuki reaction, the coupling of unactivated alkyl halides is more challenging than for aryl halides. thieme-connect.comnih.gov However, methodologies using catalysts based on nickel or specific copper/ligand systems have been developed to facilitate the formation of C(sp³)–C(sp) bonds, providing a direct route to substituted alkynes. thieme-connect.comresearchgate.net

ReactionCoupling PartnerTypical Catalyst SystemGeneral Product Structure
Suzuki-MiyauraR-B(OH)₂Pd(OAc)₂ with SPhos/XPhos ligand or NiCl₂(dppp)3-(2-R-ethyl)-1-methyl-1H-pyrazole
SonogashiraR-C≡C-HPdCl₂(PPh₃)₂, CuI, base or Ni/Cu catalyst systems3-(2-(R-ethynyl)ethyl)-1-methyl-1H-pyrazole

Carbonylative Reactions: These reactions involve the insertion of carbon monoxide (CO) into the carbon-bromine bond, typically catalyzed by palladium complexes. rsc.org This transformation is a powerful method for synthesizing carbonyl-containing compounds such as esters, amides, and carboxylic acids. By performing the reaction in the presence of an alcohol, an amine, or water, the corresponding ester, amide, or carboxylic acid derivative of this compound can be prepared. Solid CO sources, like molybdenum hexacarbonyl (Mo(CO)₆), are often used to avoid handling gaseous carbon monoxide. rwth-aachen.de

Hydroformylation Reactions: Hydroformylation, or the oxo process, is the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. This reaction is not directly applicable to an alkyl bromide like this compound. A potential two-step sequence could involve an initial base-induced elimination of HBr to form the intermediate 1-methyl-3-vinyl-1H-pyrazole, which could then undergo hydroformylation. However, this is not a direct chemical transformation of the starting material.

NucleophileCatalyst SystemProduct TypeSpecific Product
R-OH (Alcohol)Pd(OAc)₂, PPh₃, base, CO sourceEsterAlkyl 3-(1-methyl-1H-pyrazol-3-yl)propanoate
R₂NH (Amine)Pd(OAc)₂, PPh₃, base, CO sourceAmideN,N-Dialkyl-3-(1-methyl-1H-pyrazol-3-yl)propanamide
H₂OPd(OAc)₂, PPh₃, base, CO sourceCarboxylic Acid3-(1-methyl-1H-pyrazol-3-yl)propanoic acid

Role As a Synthon and Building Block in Advanced Organic Synthesis

Precursor for the Synthesis of Diverse Pyrazole (B372694) Derivatives

The primary role of 3-(2-bromoethyl)-1-methyl-1H-pyrazole as a precursor lies in the reactivity of its carbon-bromine bond. This allows for the straightforward synthesis of a multitude of pyrazole derivatives through reactions with various nucleophiles. The bromoethyl group can be displaced by oxygen, nitrogen, sulfur, and carbon nucleophiles, leading to the formation of ethers, amines, thioethers, and extended carbon chains, respectively.

Another significant transformation is the elimination of hydrogen bromide to form the corresponding vinylpyrazole. For instance, the treatment of similar 1-(2-bromoethyl)pyrazoles with a base like sodium t-butoxide results in the formation of 1-vinylpyrazoles. nih.gov This vinyl group can then serve as a handle for further functionalization through various addition reactions.

The versatility of these reactions enables the generation of a large library of pyrazole derivatives from a single, readily accessible starting material.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile (Nu-H) Reagent Product Structure Product Class
R-OH (Alcohol) NaH, K₂CO₃ Ether
R₂NH (Amine) Et₃N, K₂CO₃ Amine
R-SH (Thiol) NaH, K₂CO₃ Thioether
N₃⁻ (Azide) NaN₃ Azide (B81097)

Integration into Complex Polycyclic Systems

The functional handle provided by the bromoethyl group is instrumental in the construction of complex polycyclic and fused heterocyclic systems. Through intramolecular cyclization reactions, the pyrazole ring can be annulated with other ring systems. This is a powerful strategy for synthesizing novel molecular frameworks that may possess unique biological or material properties. chim.itnih.gov

For example, the bromoethyl side chain can be reacted with a nucleophile that is part of another cyclic or heterocyclic system. Subsequent intramolecular reactions, such as an intramolecular Heck reaction or a ring-closing metathesis (after conversion to a terminal alkene), can lead to the formation of rigid, polycyclic structures incorporating the pyrazole moiety. The synthesis of fused pyrazoles, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, often involves the cyclocondensation of functionalized pyrazole precursors. chim.it this compound, after conversion of the bromoethyl group, can serve as such a precursor.

Table 2: Potential Intramolecular Cyclization Strategies

Initial Reaction Intermediate Functional Group Cyclization Method Fused Ring System
Reaction with 2-aminophenol N-(2-hydroxyphenyl)ethyl Intramolecular Williamson ether synthesis Pyrazolo-fused oxazepine
Reaction with malonic ester followed by hydrolysis and activation Carboxylic acid Intramolecular Friedel-Crafts acylation Pyrazolo-fused cycloalkanone

Utilization in the Construction of Functionalized Pyrazole Scaffolds

Beyond simple derivatization, this compound is a key building block for creating more elaborate, functionalized pyrazole scaffolds. lifechemicals.com The bromoethyl group can act as a linker to attach the pyrazole core to other molecular fragments, polymers, or solid supports. This is particularly useful in combinatorial chemistry and the development of new materials.

For instance, the bromoethyl group can be used to graft the pyrazole unit onto a larger molecular scaffold, thereby modifying its properties. The synthesis of functionalized pyrazoles is a significant area of research for organic chemists, and building blocks like this compound are essential for this purpose. chim.it The ability to introduce a pyrazole ring with a reactive linker allows for the systematic exploration of structure-activity relationships in drug discovery and the tuning of properties in materials science.

Application in Ligand Design for Coordination Chemistry and Catalysis

Pyrazole derivatives are widely used as ligands in coordination chemistry due to the presence of a pyridine-like nitrogen atom that can coordinate to metal centers. researchgate.netnih.gov The N-unsubstituted nitrogen of the pyrazole ring is also a potential coordination site. nih.gov this compound can be readily converted into multidentate ligands by introducing additional coordinating groups through the bromoethyl side chain.

For example, reaction with amines such as pyridine-2-amine or bipyridine derivatives can yield bi- or tridentate ligands. These ligands can then be used to form stable complexes with a variety of transition metals. nih.gov Such metal complexes have applications in catalysis, for instance, in oxidation reactions or polymerization processes. rsc.orgresearchgate.net The ability to easily modify the ligand structure by starting from this compound allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which in turn can influence their catalytic activity and selectivity. nih.gov

Table 3: Synthesis of Potential Pyrazole-Based Ligands

Reagent Resulting Ligand Type Potential Metal Coordination
2-Aminopyridine (B139424) N,N'-Bidentate Ru, Fe, Co
Bis(2-pyridyl)amine N,N',N''-Tridentate Cu, Ni, Zn
Di-tert-butylphosphine P,N-Bidentate Pd, Pt, Rh

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule. For 3-(2-bromoethyl)-1-methyl-1H-pyrazole, a combination of ¹H and ¹³C NMR experiments would provide a complete structural picture.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the methyl group, the ethyl chain, and the pyrazole (B372694) ring. The N-methyl protons would likely appear as a singlet in the upfield region. The protons of the bromoethyl group would present as two triplets, demonstrating coupling to each other. The chemical shifts of these protons would be influenced by the electronegativity of the adjacent bromine atom and the pyrazole ring. The two protons on the pyrazole ring would appear as doublets, with their coupling constant revealing their spatial relationship.

The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. Signals for the N-methyl carbon, the two carbons of the ethyl side chain, and the three distinct carbons of the pyrazole ring would be observed at characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₃ ~3.8 ~35
CH₂ (adjacent to pyrazole) ~3.2 ~30
CH₂ (adjacent to Br) ~3.6 ~33
Pyrazole C4-H ~6.2 ~105
Pyrazole C5-H ~7.3 ~128

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to obtain a highly accurate mass measurement, which can be used to confirm the molecular formula, C₆H₉BrN₂.

The mass spectrum would also display a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. Common fragmentation pathways for pyrazole derivatives often involve cleavage of the side chains and fragmentation of the heterocyclic ring. Analysis of these fragment ions can further corroborate the proposed structure.

Table 2: Expected Key Mass Spectrometry Fragments for this compound

m/z Fragment
[M]+ Molecular Ion
[M+2]+ Isotopic Peak of Molecular Ion
[M - CH₂CH₂Br]+ Loss of the bromoethyl group

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the methyl and ethyl groups, as well as the pyrazole ring. The C=N and C=C stretching vibrations within the pyrazole ring would also give rise to distinct peaks. The C-Br stretching vibration would be observed in the lower frequency region of the spectrum. Raman spectroscopy could provide additional information, particularly for the symmetric vibrations of the pyrazole ring.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Expected Wavenumber (cm⁻¹)
C-H stretch (aromatic) 3100 - 3000
C-H stretch (aliphatic) 3000 - 2850
C=N stretch 1650 - 1550
C=C stretch 1600 - 1475

X-ray Crystallography for Solid-State Molecular Architecture Determination

For crystalline samples of this compound, single-crystal X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound is publicly available, data from closely related compounds, such as ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate, reveal key structural features of the pyrazole core and the bromoethyl substituent. Such an analysis would confirm the planarity of the pyrazole ring and the conformation of the bromoethyl side chain.

Advanced Chromatographic Techniques for Purity Assessment

Ensuring the purity of a chemical compound is crucial for its use in further research or applications. Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are employed for this purpose. For this compound, a suitable HPLC method would be developed using a reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity would be assessed by the area percentage of the main peak in the chromatogram. Gas chromatography, coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), could also be utilized to determine the purity and identify any volatile impurities. The choice between HPLC and GC would depend on the volatility and thermal stability of the compound.

Table 4: List of Compound Names

Compound Name
This compound
Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
Acetonitrile

Computational Chemistry and Theoretical Studies of 3 2 Bromoethyl 1 Methyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and equilibrium geometry of molecules. For 3-(2-bromoethyl)-1-methyl-1H-pyrazole, DFT calculations, hypothetically performed at the B3LYP/6-311++G(d,p) level of theory, would provide a detailed picture of its three-dimensional structure.

The geometry optimization process seeks the lowest energy conformation of the molecule. The resulting optimized structure would reveal key bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's stability and steric properties. A hypothetical set of optimized geometric parameters is presented below.

Interactive Data Table: Optimized Geometric Parameters for this compound

ParameterAtoms InvolvedValue (Å/°)
Bond Lengths (Å)
N1-N2Pyrazole (B372694) Ring1.35
N2-C3Pyrazole Ring1.33
C3-C4Pyrazole Ring1.40
C4-C5Pyrazole Ring1.37
C5-N1Pyrazole Ring1.38
N1-C(methyl)Methyl Group1.47
C3-C(ethyl)Ethyl Group1.51
C(ethyl)-C(ethyl)Ethyl Group1.54
C(ethyl)-BrBromo Group1.95
Bond Angles (°) **
C5-N1-N2Pyrazole Ring112.5
N1-N2-C3Pyrazole Ring105.0
N2-C3-C4Pyrazole Ring111.0
C3-C4-C5Pyrazole Ring105.5
C4-C5-N1Pyrazole Ring106.0
N2-C3-C(ethyl)128.0
C3-C(ethyl)-C(ethyl)112.0
C(ethyl)-C(ethyl)-Br110.5
Dihedral Angle (°) **
N2-C3-C(ethyl)-C(ethyl)85.0

These theoretical values provide a foundational understanding of the molecule's shape and the spatial arrangement of its constituent atoms.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgpku.edu.cn The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap implies the opposite. researchgate.net For this compound, DFT calculations would yield the energies of these orbitals.

Interactive Data Table: Frontier Molecular Orbital Properties

ParameterValue (eV)
HOMO Energy-6.85
LUMO Energy-0.25
HOMO-LUMO Gap (ΔE)6.60

The relatively large hypothetical energy gap of 6.60 eV suggests that this compound is a kinetically stable molecule. The distribution of the HOMO and LUMO electron densities across the molecule would further reveal the most probable sites for nucleophilic and electrophilic attack. Typically, in such pyrazole derivatives, the HOMO density is concentrated on the pyrazole ring, while the LUMO density may be distributed over the bromoethyl side chain, indicating its susceptibility to nucleophilic substitution.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. nih.govchemrxiv.org The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Typically, red and yellow regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. researchgate.net Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are attractive to nucleophiles. nih.gov Green areas denote regions of neutral potential. nih.gov

For this compound, the MEP map would likely show a region of negative potential around the N2 atom of the pyrazole ring due to the lone pair of electrons, making it a likely site for protonation and electrophilic interaction. The area around the hydrogen atoms of the methyl and ethyl groups, and particularly the region around the bromine atom due to its electron-withdrawing nature, would exhibit a positive potential, indicating them as potential sites for nucleophilic attack.

Conformation Analysis and Energetic Profiles

The bromoethyl side chain of this compound can rotate around the C-C single bonds, leading to different spatial arrangements known as conformers. Conformation analysis involves systematically exploring these different arrangements to identify the most stable conformer and to understand the energy barriers between them.

By performing a relaxed potential energy surface scan, where the dihedral angle of the N2-C3-C(ethyl)-C(ethyl) bond is varied, a profile of the relative energies of different conformers can be generated. This analysis would likely reveal the existence of several local energy minima, corresponding to stable conformers, and the transition states that separate them. The globally most stable conformer would correspond to the structure with the lowest energy, which is the geometry obtained from the optimization described in section 8.1. Understanding the energetic landscape of these conformers is crucial for predicting the molecule's dynamic behavior and its preferred shape in different environments.

Simulation of Spectroscopic Properties

Computational methods can simulate various spectroscopic properties, providing theoretical spectra that can be compared with experimental data for structural confirmation. For this compound, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectrum: The theoretical IR spectrum is obtained by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching or bending of bonds. These frequencies can be used to identify the presence of key functional groups. For instance, characteristic peaks for C-H stretching, C=N stretching of the pyrazole ring, and C-Br stretching would be predicted.

NMR Spectrum: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts provide valuable information about the chemical environment of each nucleus in the molecule, aiding in the interpretation of experimental NMR spectra.

UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum. This would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For a pyrazole derivative, absorptions in the UV region corresponding to π → π* transitions within the pyrazole ring would be expected.

These simulated spectra provide a theoretical fingerprint of the molecule, which is invaluable for its characterization and for corroborating experimental findings.

Analogues and Derivatives of 3 2 Bromoethyl 1 Methyl 1h Pyrazole

Structure-Reactivity Relationships in Halogenated Pyrazole (B372694) Derivatives

The reactivity of halogenated pyrazole derivatives is fundamentally governed by the electronic nature of the pyrazole ring and the position and type of substituents. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, which imparts distinct electronic characteristics compared to other aromatic systems. It is considered a π-excessive system, meaning it is electron-rich and generally reactive towards electrophiles.

Influence of Halogen Substituents on the Pyrazole Ring:

When a halogen, such as bromine, is attached directly to the pyrazole ring, it exerts a dual electronic effect:

Inductive Effect (-I): As an electronegative element, the halogen withdraws electron density from the ring through the sigma bond. This effect is deactivating, making the ring less susceptible to electrophilic aromatic substitution.

Mesomeric Effect (+M): The lone pairs on the halogen atom can be donated into the aromatic π-system. This effect is activating and directs incoming electrophiles to the ortho and para positions.

In the case of halogens, the inductive effect typically outweighs the mesomeric effect, leading to a net deactivation of the ring towards electrophilic attack. For pyrazoles, electrophilic substitution, including halogenation, preferentially occurs at the C4 position, which is the most electron-rich carbon. researchgate.netquora.com If the C4 position is already occupied, substitution may occur at other available positions under more forcing conditions.

Reactivity of the Bromoethyl Side Chain:

The primary mode of reaction for the 2-bromoethyl side chain in 3-(2-bromoethyl)-1-methyl-1H-pyrazole is nucleophilic substitution, where a nucleophile replaces the bromide ion. The reactivity of the C-Br bond is significantly influenced by the electronic properties of the 1-methyl-1H-pyrazol-3-yl group it is attached to.

The pyrazole ring, connected at the C3 position, acts as an electron-withdrawing group through its π-system, which can influence the stability of the transition state in a nucleophilic substitution reaction. This electron-withdrawing nature can affect whether the reaction proceeds via an SN1 or SN2 mechanism. studypug.com

SN2 Mechanism: A concerted, one-step mechanism favored by primary alkyl halides. The electron-withdrawing pyrazole ring can slightly decrease the electron density at the carbon bearing the bromine, making it more electrophilic and susceptible to nucleophilic attack.

SN1 Mechanism: A two-step mechanism involving a carbocation intermediate. The formation of a primary carbocation adjacent to the pyrazole ring is generally unfavorable. However, the nitrogen atoms in the ring could potentially stabilize an adjacent positive charge through resonance, although this effect is position-dependent.

The presence of additional halogen substituents on the pyrazole ring would further enhance its electron-withdrawing character, potentially increasing the rate of SN2 reactions at the bromoethyl side chain by making the alpha-carbon more electron-deficient.

Table 1: Expected Electronic Effects of Substituents on the Reactivity of the Bromoethyl Side Chain in 1-Methyl-Pyrazole Derivatives
Substituent on Pyrazole RingPosition of SubstituentDominant Electronic EffectExpected Impact on SN2 Reactivity of Bromoethyl Group
-BrC4Inductive Withdrawal (-I)Increase
-NO₂C4Inductive & Mesomeric Withdrawal (-I, -M)Strongly Increase
-CH₃C5Inductive & Hyperconjugative Donation (+I)Decrease
-OCH₃C5Mesomeric Donation (+M) > Inductive Withdrawal (-I)Strongly Decrease

Synthesis and Transformations of Positional Isomers

The positional isomers of this compound are primarily the 4- and 5-substituted analogues. Their synthesis and reactivity can differ based on the attachment point of the bromoethyl group to the pyrazole ring.

Synthesis:

A general and versatile strategy for synthesizing these isomers involves the preparation of the corresponding 2-(pyrazolyl)ethanol precursors, followed by bromination.

Synthesis of 2-(1-Methyl-1H-pyrazolyl)ethanol Isomers: The synthesis of the pyrazole core is often achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with methylhydrazine. mdpi.com To obtain the desired substitution pattern for the hydroxyethyl (B10761427) side chain, appropriately functionalized precursors are required. For instance, 1-(β-hydroxyethyl)pyrazoles have been prepared by condensing 1,1,3,3-tetraethoxypropane (B54473) with β-hydroxyethyl hydrazine (B178648). nih.gov

3-Substituted Isomer: Synthesis might start from a precursor like 5-chloro-1-penten-3-one, which can react with methylhydrazine to form the pyrazole ring, followed by transformations to introduce the hydroxyethyl group.

4-Substituted Isomer: A common route involves functionalizing the C4 position of a pre-formed 1-methylpyrazole (B151067) ring. For example, 1-methylpyrazole can undergo a Vilsmeier-Haack reaction to introduce a formyl group at C4, which can then be extended to a hydroxyethyl chain via a Wittig reaction followed by reduction.

5-Substituted Isomer: The cyclocondensation reaction often yields a mixture of regioisomers. For example, the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) with methylhydrazine can yield both 1,3- and 1,5-disubstituted pyrazoles. Separating these isomers and subsequent functionalization can lead to the desired 5-(2-hydroxyethyl) derivative.

Bromination of the Hydroxyl Group: Once the 2-(pyrazolyl)ethanol isomer is obtained, the hydroxyl group can be converted to a bromide. Standard brominating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) in an inert solvent are typically effective for this transformation.

Transformations:

The primary transformations of these bromoethyl isomers involve nucleophilic substitution reactions. The bromoethyl group serves as an excellent electrophile for introducing a variety of functional groups.

Reaction with Amines: Forms pyrazolylethylamines.

Reaction with Alkoxides: Yields pyrazolylethyl ethers.

Reaction with Cyanide: Produces pyrazolylpropionitriles, which can be further hydrolyzed to carboxylic acids.

Reaction with Azides: Leads to the formation of pyrazolylethyl azides, precursors to triazoles or amines via reduction.

A key transformation for bromoethyl pyrazoles is dehydrohalogenation. Treatment with a strong base, such as potassium hydroxide (B78521), can lead to the elimination of HBr to form the corresponding 1-methyl-vinylpyrazole. nih.govmdpi.com However, intramolecular cyclization can occur if a suitable nucleophile is present on the pyrazole ring, as seen in the treatment of 1-(2-bromoethyl)-5-hydroxypyrazoles, which afford pyrazolo[3,2-b]oxazoles. mdpi.com

Comparative Studies with Related Bromoalkyl-Substituted Heterocycles

The reactivity of the bromoethyl side chain is critically dependent on the electronic nature of the attached heterocycle. Comparing bromoalkyl-pyrazoles with analogues from other heterocyclic systems, such as imidazole (B134444), pyridine (B92270), and thiazole, reveals important trends.

Pyrazole vs. Imidazole:

Pyrazole and imidazole are both five-membered diazoles but differ in the relative positions of their nitrogen atoms (1,2- for pyrazole, 1,3- for imidazole). This structural difference leads to distinct electronic properties.

Electronic Nature: Computational studies have shown that while both are aromatic, the imidazole ring is generally more stable than the pyrazole ring. purkh.com In terms of reactivity towards electrophiles, imidazole is considered more prone to substitution than pyrazole. quora.com

Pyrazole vs. Pyridine:

Pyridine is a six-membered, π-deficient heterocycle. Its ring is significantly less nucleophilic than pyrazole and is generally deactivated towards electrophilic substitution.

Electronic Nature: The pyridine ring is strongly electron-withdrawing. A bromoethyl group attached to a pyridine ring, for example at the 2-position in 2-(2-bromoethyl)pyridine (B1590421), will be attached to a highly electron-deficient system.

Reactivity of the Side Chain: The strong inductive and mesomeric electron-withdrawing effect of the pyridine ring would make the α-carbon of the bromoethyl group highly electrophilic. Consequently, 2-(2-bromoethyl)pyridine is expected to be significantly more reactive towards nucleophiles in an SN2 reaction than this compound. Kinetic studies on related systems, such as the nucleophilic aromatic substitution on N-methylpyridinium ions, show that pyridinium (B92312) rings are excellent activating groups. nih.gov

Table 2: Qualitative Comparison of Expected Reactivity in SN2 Reactions for Various Bromoethyl-Substituted Heterocycles
CompoundHeterocycle TypeElectronic Nature of HeterocycleExpected Relative Rate of SN2 Reaction
This compoundπ-Excessive DiazoleModerately Electron-WithdrawingBaseline
2-(2-bromoethyl)-1-methyl-1H-imidazoleπ-Excessive DiazoleLess Electron-Withdrawing than PyrazoleSlower than Pyrazole analogue
2-(2-bromoethyl)pyridineπ-Deficient AzineStrongly Electron-WithdrawingFaster than Pyrazole analogue
2-(2-bromoethyl)thiazoleπ-Excessive AzoleElectron-WithdrawingComparable to / Faster than Pyrazole analogue

These comparative trends are crucial for synthetic planning, allowing chemists to tune the reactivity of an alkylating agent by choosing the appropriate heterocyclic core.

Future Research Directions in the Synthetic Organic Chemistry of 3 2 Bromoethyl 1 Methyl 1h Pyrazole

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of pyrazole (B372694) derivatives often involves multi-step procedures with the use of hazardous reagents and generation of significant waste. Future research will undoubtedly focus on developing more sustainable and efficient pathways to 3-(2-bromoethyl)-1-methyl-1H-pyrazole and its analogues.

Furthermore, multicomponent reactions (MCRs) offer a powerful strategy for the rapid and atom-economical construction of complex molecules from simple starting materials in a single step. mdpi.comnih.gov The development of novel MCRs that directly afford functionalized pyrazoles like this compound would be a significant advancement. This could involve the creative combination of starting materials that introduce the bromoethyl moiety in a convergent manner.

Another key area for future investigation is the use of alternative energy sources to drive the synthesis. Microwave-assisted and ultrasound-assisted organic synthesis have already demonstrated their potential to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of various heterocyclic compounds, including pyrazoles. mdpi.com Exploring these technologies for the synthesis of this compound could lead to more efficient and sustainable production methods.

Synthetic StrategyKey AdvantagesPotential Application to this compound
Green Catalysis Reduced waste, catalyst recyclability, milder reaction conditions.Development of solid-supported catalysts for the cyclization step or functionalization of the pyrazole core.
Multicomponent Reactions High atom economy, reduced number of synthetic steps, increased molecular complexity.A one-pot synthesis from simple precursors to directly form the substituted pyrazole ring.
Alternative Energy Sources Faster reaction times, improved energy efficiency, potential for novel reactivity.Microwave or ultrasound-assisted synthesis to accelerate the formation of the pyrazole ring or the introduction of the bromoethyl group.

Exploration of Unprecedented Reactivity Patterns

The bromoethyl group on the pyrazole ring is a key functional handle that allows for a wide range of chemical transformations. While standard nucleophilic substitution reactions are expected, future research should aim to uncover novel and unprecedented reactivity patterns of this compound.

One area of interest is the exploration of intramolecular cyclization reactions . The proximity of the bromoethyl side chain to the pyrazole ring could enable the formation of fused heterocyclic systems upon treatment with appropriate reagents. For example, dehydrohalogenation of 1-(2-haloethyl)pyrazoles is a known method for the synthesis of 1-vinylpyrazoles. researchgate.net Investigating the intramolecular cyclization of this compound under various conditions could lead to the discovery of new bicyclic pyrazole derivatives with interesting biological or material properties.

The pyrazole ring itself can participate in various reactions. Future work could explore the functionalization of the pyrazole core in the presence of the bromoethyl group. This could involve electrophilic substitution reactions at the C4 position or metal-catalyzed cross-coupling reactions to introduce further diversity into the molecule. Understanding the interplay between the reactivity of the pyrazole ring and the bromoethyl side chain will be crucial for developing selective synthetic strategies.

Furthermore, investigating the reactivity of the bromoethyl group under radical conditions could open up new avenues for functionalization. Atom transfer radical addition (ATRA) and related radical processes could be employed to introduce a variety of functional groups at the terminus of the ethyl chain, leading to a diverse library of pyrazole derivatives.

Reactivity PatternPotential OutcomeResearch Focus
Intramolecular Cyclization Formation of novel fused pyrazole heterocycles.Investigating reaction conditions (bases, catalysts) to promote cyclization and studying the resulting ring systems.
Pyrazole Ring Functionalization Introduction of additional functional groups for further diversification.Exploring selective C-H activation or cross-coupling reactions on the pyrazole ring.
Radical Reactions Novel C-C and C-heteroatom bond formation at the side chain.Utilizing photoredox catalysis or other radical initiation methods to explore new transformations.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. mdpi.comspringerprofessional.de The integration of the synthesis and derivatization of this compound into flow chemistry platforms represents a significant future research direction.

A key goal would be to develop a continuous flow synthesis of the target molecule itself. This would involve designing a reactor setup where the starting materials are continuously mixed and reacted under optimized conditions to produce the desired pyrazole derivative in a steady stream. mit.edunih.gov This approach could be particularly beneficial for reactions that are exothermic or involve hazardous reagents.

Once the synthesis of the core structure is established in a flow system, it can be coupled with subsequent in-line functionalization steps . For example, the crude product stream containing this compound could be directly passed through another reactor module where it reacts with a nucleophile to generate a library of derivatives. This "assembly-line" approach would significantly accelerate the drug discovery process. mit.edu

Furthermore, the integration of flow chemistry with automated synthesis platforms and artificial intelligence (AI) could revolutionize the exploration of the chemical space around this pyrazole scaffold. nih.govresearchgate.net Automated systems could perform high-throughput screening of reaction conditions and reagents, while AI algorithms could analyze the data to predict optimal synthetic routes and identify novel derivatives with desired properties.

TechnologyBenefitFuture Application for this compound
Continuous Flow Synthesis Improved safety, scalability, and process control.Development of a continuous process for the synthesis of the core pyrazole structure.
In-line Functionalization Rapid library synthesis and purification.Telescoped flow synthesis of a diverse range of derivatives via nucleophilic substitution of the bromide.
Automated Synthesis & AI High-throughput optimization and discovery of novel compounds.Autonomous experimentation platforms for the rapid exploration of the chemical space and identification of lead compounds.

Advanced Methodologies for Stereoselective Transformations

The introduction of stereocenters into pyrazole derivatives can have a profound impact on their biological activity. While this compound itself is achiral, its derivatization offers opportunities for the development of stereoselective transformations.

Future research should focus on the use of chiral catalysts to control the stereochemistry of reactions involving the bromoethyl side chain. For example, enantioselective nucleophilic substitution of the bromide with a prochiral nucleophile could be achieved using a chiral catalyst, leading to the formation of enantioenriched products. shef.ac.ukrsc.orgresearchgate.net

Another important area is the stereoselective functionalization of the pyrazole ring . While challenging, the development of catalytic asymmetric methods for the C-H functionalization of the pyrazole core would be a major breakthrough, allowing for the direct introduction of chiral substituents.

Furthermore, the bromoethyl group can be converted to other functional groups that can then participate in stereoselective reactions. For instance, elimination to the vinylpyrazole followed by asymmetric dihydroxylation or epoxidation would introduce stereocenters onto the side chain. The development of such multi-step, stereoselective sequences will be a key focus of future research.

Stereoselective ApproachTarget TransformationEnabling Technology
Asymmetric Catalysis Enantioselective substitution of the bromide or functionalization of the side chain.Chiral transition metal catalysts, organocatalysts, or biocatalysts.
Chiral Auxiliary-Mediated Reactions Diastereoselective reactions to introduce new stereocenters.Covalent attachment of a chiral auxiliary to the pyrazole scaffold.
Stereoselective Elaboration of Derivatives Conversion of the bromoethyl group to a prochiral moiety for subsequent asymmetric transformation.Development of multi-step synthetic sequences involving stereoselective reactions.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(2-bromoethyl)-1-methyl-1H-pyrazole, and how can reaction efficiency be monitored?

The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, reacting 1-methyl-1H-pyrazole with 1,2-dibromoethane in the presence of a base (e.g., K2_2CO3_3) under reflux in a polar aprotic solvent like acetonitrile ( ). Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/cyclohexane solvent systems. Purification involves flash chromatography (e.g., silica gel, gradient elution) to isolate the product in high yield (~88%) ( ).

Q. How is the structural integrity of this compound confirmed?

Characterization relies on multi-technique validation:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., methyl at N1, bromoethyl at C3) via coupling patterns and chemical shifts ( ).
  • X-ray crystallography : Resolves bond lengths (e.g., C–Br = ~1.9 Å) and dihedral angles (e.g., pyrazole ring planarity) ( ).
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+^+] at m/z 349.0169 for related analogs) ().

Q. What safety precautions are critical when handling this compound?

Due to the reactivity of the bromoethyl group and potential toxicity:

  • Use inert atmospheres (N2_2/Ar) to prevent decomposition.
  • Employ personal protective equipment (gloves, goggles) and fume hoods ( ).
  • Store at low temperatures (-20°C) in amber vials to minimize light/heat-induced degradation ( ).

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) calculations optimize transition states and electron density maps. For example:

  • Electrostatic potential surfaces identify electrophilic regions (C–Br bond) susceptible to nucleophilic attack.
  • Activation energy barriers predict reaction rates with amines or thiols ( ). Such models guide solvent selection (e.g., DMF for SN2 pathways) and catalyst design ( ).

Q. What strategies mitigate byproduct formation during alkylation reactions involving this compound?

Common issues include elimination (forming vinyl bromides) or over-alkylation. Solutions include:

  • Controlled stoichiometry : Limit dibromoethane to 1.1–1.3 equivalents.
  • Low-temperature reactions (0–5°C) to suppress side reactions ( ).
  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance regioselectivity ().

Q. How do structural modifications of the bromoethyl group affect biological activity in enzyme inhibitors?

  • Substituent replacement : Replacing Br with electron-withdrawing groups (e.g., CF3_3) can enhance binding to hydrophobic enzyme pockets ( ).
  • SAR studies : Pyrazole analogs with tert-butyl or fluorophenyl substituents show improved inhibition of cathepsin K (hCatK) via hydrogen bonding with Asn61/Tyr67 residues ( ).
  • Crystallographic data : Molecular docking reveals steric clashes or favorable π-π interactions ( ).

Q. What analytical challenges arise in quantifying trace degradation products of this compound?

  • HPLC-MS/MS : Detects low-abundance impurities (e.g., dehydrohalogenation products) using reverse-phase C18 columns and MRM transitions ().
  • Stability studies : Accelerated degradation under heat/humidity identifies labile sites (e.g., C–Br bond hydrolysis) ( ).

Data Contradictions and Resolution

Q. How can discrepancies in reported synthetic yields (e.g., 70–95%) be reconciled?

Variability arises from:

  • Purity of starting materials : Impurities in dibromoethane reduce efficiency.
  • Chromatography conditions : Gradient elution (0–30% ethyl acetate) vs. isocratic systems affect resolution ( ). Standardized protocols (e.g., anhydrous solvents, controlled heating) improve reproducibility.

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